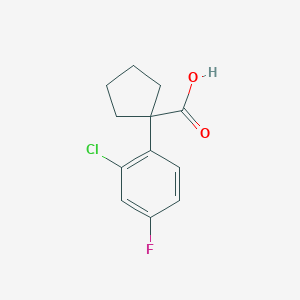

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO2/c13-10-7-8(14)3-4-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEURCWSQHENQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352941 | |

| Record name | 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214263-01-1 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214263-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid

CAS Number: 214263-01-1

Authored by: A Senior Application Scientist

Introduction

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid is a halogenated organic compound featuring a cyclopentane ring and a substituted phenyl group. Its chemical structure, incorporating both chlorine and fluorine atoms on the aromatic ring, makes it a valuable building block in medicinal chemistry.[1] The strategic placement of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.[2][3] This guide provides a comprehensive overview of its synthesis, properties, and potential applications for professionals in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties can be calculated, experimental data for parameters such as melting and boiling points are not widely available in public literature, which is common for specialized research intermediates.

| Property | Value | Source |

| CAS Number | 214263-01-1 | |

| Molecular Formula | C₁₂H₁₂ClFO₂ | |

| Molecular Weight | 242.67 g/mol | |

| IUPAC Name | 1-(2-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid | J&K Scientific |

| Boiling Point | 172.7 °C (Predicted) | King-Pharm |

Synthesis and Mechanistic Insights

The synthesis of 1-aryl-cyclopentanecarboxylic acids can be achieved through various established organic chemistry routes. A common and effective strategy involves the alkylation of a substituted phenylacetonitrile derivative with 1,4-dibromobutane, followed by hydrolysis of the nitrile to a carboxylic acid. This approach provides a reliable pathway to the desired scaffold.

Proposed Synthetic Pathway

A plausible and efficient synthesis route is a two-step process starting from 2-(2-chloro-4-fluorophenyl)acetonitrile.

-

Cyclization via Alkylation: The process begins with the deprotonation of the benzylic proton of 2-(2-chloro-4-fluorophenyl)acetonitrile using a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to form a resonance-stabilized carbanion. This nucleophilic carbanion then undergoes an intramolecular cyclization reaction with 1,4-dibromobutane. This step forms the cyclopentane ring and yields 1-(2-chloro-4-fluorophenyl)cyclopentanecarbonitrile.

-

Hydrolysis: The resulting nitrile is then subjected to acidic or basic hydrolysis to convert the cyano group into a carboxylic acid. Acid-catalyzed hydrolysis, often using a strong acid like sulfuric acid or hydrochloric acid in an aqueous medium, is a standard method to afford the final product, this compound.

Visualizing the Synthesis Workflow

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid

Abstract

1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid is a substituted cyclopentanecarboxylic acid derivative that serves as a key intermediate in the synthesis of various organic compounds, potentially including active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological and chemical systems. This guide provides a comprehensive framework for the characterization of this molecule, detailing the experimental methodologies and theoretical underpinnings necessary for its complete profiling. While specific experimental data for this compound is not widely published, this document outlines the authoritative protocols and predictive insights required by researchers in drug development and chemical synthesis to rigorously evaluate this and similar novel chemical entities.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of drug discovery and chemical development, the journey from a novel chemical entity to a viable product is paved with data.[1][2][3] The physicochemical properties of a molecule are not mere data points; they are the fundamental descriptors that govern its behavior, from synthetic feasibility to pharmacokinetic performance.[1][3] For a molecule like this compound, which contains a carboxylic acid moiety, a halogenated phenyl ring, and a cyclopentyl core, these properties dictate critical parameters such as solubility, stability, and membrane permeability.[2][3]

This guide serves as a technical blueprint for the systematic evaluation of this compound. It is designed for researchers who require not just the "what" but the "why" and "how" of physicochemical characterization. Each section explains the significance of a property, provides a detailed, self-validating experimental protocol, and presents expected outcomes based on the analysis of its structural components.

Molecular Identity and Structure

Before any physicochemical evaluation, the unequivocal confirmation of the molecular structure and purity is the foundational step.

-

Molecular Formula: C₁₂H₁₂ClFO₂[4]

-

Molecular Weight: 258.68 g/mol

-

CAS Number: 222937-07-3

-

Chemical Structure:

Image generated for illustrative purposes.

Predicted Physicochemical Properties

Due to the lack of extensive public experimental data, computational models provide valuable initial estimates. The following table summarizes key properties predicted using established algorithms, alongside data from structurally related compounds for context.

| Property | Predicted Value (for Topic Compound) | Reference Compound: Cyclopentanecarboxylic Acid[5][6] | Reference Compound: 1-(2-Fluorophenyl)cyclopentanecarboxylic acid[7] |

| Molecular Weight | 258.68 g/mol | 114.14 g/mol | 208.23 g/mol |

| Melting Point | Solid (Predicted) | 3-5 °C (liquid at room temp)[6] | Not available |

| Boiling Point | > 300 °C (Predicted) | 216 °C[6] | Not available |

| pKa | ~ 4.0 - 4.5 | ~ 4.99 | ~ 4.2 (Estimated) |

| LogP | ~ 3.5 - 4.0 | 1.3[5] | 2.9[7] |

Characterization Workflow

A logical, sequential workflow is essential for the efficient and accurate characterization of a new chemical entity. This process ensures that each subsequent test is performed on a well-defined material.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. This compound [chemicalbook.com]

- 5. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 环戊烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 1-(2-Fluorophenyl)cyclopentanecarboxylic acid | C12H13FO2 | CID 736130 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid, a molecule of interest in medicinal chemistry and materials science. The guide moves beyond a simple recitation of analytical techniques, instead offering a rationale-driven approach that emphasizes the synergy between different spectroscopic and analytical methods. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, this document outlines a self-validating workflow for unambiguously determining the molecule's constitution, configuration, and conformation. Detailed, field-tested protocols and data interpretation strategies are provided to equip researchers with the necessary tools for rigorous structural characterization.

Introduction: Deconstructing the Molecule

This compound is a compound characterized by several key structural features that inform the analytical strategy for its elucidation.[1] Its IUPAC name, 1-(2-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid, reveals a cyclopentane ring with a carboxylic acid group and a 2-chloro-4-fluorophenyl substituent both attached to the same carbon atom.[1]

Core Structural Components:

-

Cyclopentane Core: A five-membered aliphatic ring.

-

Carboxylic Acid Moiety: A key functional group influencing polarity and reactivity.

-

Substituted Aromatic Ring: A phenyl group with chloro and fluoro substituents, which introduce specific electronic and steric effects.

The primary challenge in the structure elucidation of this molecule lies not in determining its basic connectivity, which is suggested by its synthesis, but in definitively confirming the substitution pattern of the aromatic ring and understanding the spatial arrangement of the substituents around the chiral quaternary carbon of the cyclopentane ring.

The Analytical Blueprint: A Multi-pronged Approach

A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.

Caption: Workflow for Structure Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

-

Expected Resonances:

-

Cyclopentane Protons: A complex multiplet pattern is expected between δ 1.5–2.5 ppm.[1]

-

Aromatic Protons: The 2-chloro-4-fluorophenyl group will give rise to signals in the aromatic region (δ 6.8–7.4 ppm). The splitting patterns will be indicative of the substitution pattern.

-

Carboxylic Acid Proton: A broad singlet, typically downfield around δ 12 ppm, which is exchangeable with D₂O.[1][2]

-

¹³C NMR Spectroscopy

-

Expected Resonances:

-

Carbonyl Carbon: A characteristic peak around δ 170-185 ppm.[1][2]

-

Aromatic Carbons: Multiple signals in the δ 110-165 ppm region. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF).

-

Cyclopentane Carbons: Resonances in the aliphatic region (δ 20-50 ppm).

-

Quaternary Carbon: The carbon of the cyclopentane ring attached to the aromatic ring and the carboxylic acid will be a key signal.

-

2D NMR Experiments: Connecting the Pieces

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to trace the connectivity within the cyclopentane ring and the aromatic system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for connecting the cyclopentane ring to the aromatic ring and the carboxylic acid group via the quaternary carbon.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

DEPT-135 Acquisition: Differentiates between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.

-

Data Processing and Interpretation: Process the spectra using appropriate software and assign all proton and carbon signals, cross-referencing the 1D and 2D data.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can corroborate the proposed structure.

-

Expected Molecular Ion Peak: The molecular formula is C₁₂H₁₂ClFO₂. The expected monoisotopic mass is approximately 258.05 g/mol . The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH).

-

Cleavage of the cyclopentane ring.[1]

-

Loss of HCl or HF.

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize both Electron Ionization (EI) for fragmentation patterns and Electrospray Ionization (ESI) for a softer ionization that will prominently show the molecular ion.

-

Analysis: Acquire the mass spectrum over a suitable m/z range.

-

Data Interpretation: Identify the molecular ion peak and the M+2 isotope pattern. Propose structures for the major fragment ions and ensure they are consistent with the parent structure.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₂ClFO₂ |

| Molecular Weight ( g/mol ) | 258.72 |

| Monoisotopic Mass (Da) | 258.0513 |

| M+2 Isotope Peak Ratio | ~3:1 |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3]

-

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500–3300 cm⁻¹.[1][2]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[1][2]

-

C-O Stretch (Carboxylic Acid): A band in the 1210-1320 cm⁻¹ region.[4]

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1100–1250 cm⁻¹ range.[1]

-

C-Cl Stretch: An absorption in the 550–850 cm⁻¹ range.[1]

-

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide excellent evidence for the connectivity of a molecule, single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure, including the absolute configuration if a suitable derivative is used.[5][6][7]

-

Objective: To obtain a high-quality single crystal of the compound suitable for diffraction analysis. This is often the most challenging step.[6]

-

Expected Outcomes:

-

Precise bond lengths and angles.

-

Confirmation of the substitution pattern on the aromatic ring.

-

The conformation of the cyclopentane ring (e.g., envelope or half-chair).

-

Information on intermolecular interactions, such as hydrogen bonding of the carboxylic acid groups, in the solid state.

-

Experimental Protocol: X-ray Crystallography

-

Crystallization: Attempt to grow single crystals by slow evaporation of a solution of the compound in various solvents or solvent mixtures. Vapor diffusion techniques can also be employed.[6]

-

Crystal Selection and Mounting: Select a suitable crystal and mount it on a goniometer.

-

Data Collection: Collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Solve the phase problem and refine the crystal structure to obtain the final atomic coordinates.[5]

Caption: X-ray Crystallography Workflow.

Conclusion: A Unified Structural Narrative

The structure elucidation of this compound is a process of building a coherent narrative from multiple streams of analytical data. The initial hypothesis, based on the synthetic route, is systematically tested and confirmed by NMR, MS, and IR spectroscopy. Each technique provides a layer of evidence, from the elemental composition and functional groups to the detailed atomic connectivity. Finally, single-crystal X-ray crystallography offers the ultimate validation, providing an unassailable three-dimensional picture of the molecule. This integrated approach ensures the highest level of scientific rigor and confidence in the final structural assignment.

References

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Ilari, A., & Savino, C. (2008). X Ray crystallography. PMC. Retrieved from [Link]

-

Nayak, P. S., & Guru Row, T. N. (2010). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Wright, W. W., Laberge, M., & Vanderkooi, J. M. (1997). Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups. Biochemistry, 36(48), 14724–14732. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Surface of cytochrome c: infrared spectroscopy of carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid in Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Chloro-4-Fluorophenyl)Cyclopentanecarboxylic Acid. Lacking specific empirical data in public literature, this document establishes a robust framework based on first principles of physical organic chemistry, predictive methodologies, and detailed experimental protocols. It is designed to empower researchers, chemists, and formulation scientists with the foundational knowledge and practical tools to accurately assess and understand the solubility of this and similar novel chemical entities.

Introduction: The Central Role of Solubility

This compound is a substituted cyclic carboxylic acid. Its molecular architecture, featuring a halogenated aromatic ring, a cycloalkane moiety, and a polar carboxylic acid group, suggests its potential as a versatile building block in medicinal chemistry. The precise solubility of this compound in various organic solvents is a cornerstone for its practical application. It dictates the choice of solvents for reaction media, dictates the feasibility and efficiency of crystallization-based purification, and fundamentally influences its formulation possibilities for preclinical studies.

This guide will deconstruct the factors governing the solubility of this molecule, offer predictive insights, and provide detailed, actionable protocols for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is a thermodynamic equilibrium. The process is governed by the free energy change of dissolution, which involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The principle of "like dissolves like" serves as an excellent qualitative guide, predicated on the polarity and hydrogen-bonding capabilities of the solute and solvent.[1]

Physicochemical Profile of the Solute

To predict the solubility of this compound, we must first analyze its structural components:

-

Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor.[2] This group will dominate interactions with polar, protic solvents.

-

Cyclopentane Ring: A nonpolar, hydrophobic aliphatic ring. This moiety will contribute favorably to solubility in nonpolar solvents.

-

2-Chloro-4-Fluorophenyl Group: This aromatic ring is largely hydrophobic. The halogen substituents (Cl and F) increase the molecular weight and volume. They also introduce polarity (dipole moments) but are weak hydrogen bond acceptors. Their net effect is complex, but the overall character of this group remains significantly nonpolar.

The molecule thus presents a dualistic, amphiphilic character. Its solubility will be a delicate balance between the hydrophilic nature of the carboxylic acid and the hydrophobic nature of the large carbocyclic framework. Compared to a simple short-chain carboxylic acid like acetic acid, the large nonpolar portion of this molecule is expected to significantly decrease its solubility in water but enhance its solubility in organic solvents.[2][3]

The Spectrum of Organic Solvents

Organic solvents can be broadly categorized, and the solubility of our target compound will vary predictably across these classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. They also have alkyl portions that can interact with the nonpolar parts of the solute. High solubility is generally expected.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces. Toluene, being aromatic, may engage in π-stacking with the phenyl ring. Solubility in these solvents will be driven by the large hydrophobic portion of the molecule. While the polar -COOH group is unfavorable in these media, the overall solubility may be moderate, especially in toluene.[2]

The Thermodynamics of Dissolution

The dissolution process can be understood by considering the enthalpy (ΔH) and entropy (ΔS) changes.

-

Enthalpy (ΔH_solution): This is the net result of the energy required to break the solute's crystal lattice (lattice energy) and the energy released upon solvation of the solute molecules (solvation energy).[4] For our compound, the solid-state molecules are likely held together by strong hydrogen-bonding dimers between carboxylic acid groups. A solvent must provide sufficient solvation energy to overcome this stable lattice.

-

Entropy (ΔS_solution): Dissolution typically leads to an increase in entropy as the ordered crystal lattice is broken and the molecules become disordered in solution. This entropically favorable process helps drive dissolution.[4]

Predictive and Experimental Workflow

A systematic approach to determining solubility combines theoretical prediction with rigorous experimental verification. The following workflow provides a comprehensive pathway for characterizing the solubility profile of this compound.

Caption: Logical workflow for solubility assessment.

Experimental Determination of Solubility

Rigorous experimental measurement is non-negotiable for obtaining reliable solubility data.

Protocol for Qualitative Solubility Screening

This initial screening provides a rapid assessment across a range of solvents and helps in planning quantitative experiments.

Methodology:

-

Preparation: Label a series of small, dry test tubes or vials, one for each solvent to be tested (e.g., Water, 5% NaOH (aq), 5% HCl (aq), Methanol, Acetone, Toluene, Hexane).

-

Solute Addition: Accurately weigh approximately 5-10 mg of this compound into each tube.

-

Solvent Addition: Add the selected solvent to the first tube in 0.5 mL increments.

-

Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Iteration: Continue adding solvent up to a total volume of 3.0 mL.

-

Classification: Classify the solubility based on the volume of solvent required for complete dissolution.

Data Presentation:

| Solvent | Classification | Predicted Solubility | Rationale |

| Water | Insoluble | Low | Large hydrophobic backbone outweighs the polar -COOH group.[3] |

| 5% NaOH (aq) | Soluble | High | The carboxylic acid is deprotonated to form a highly polar, water-soluble carboxylate salt.[1] |

| 5% HCl (aq) | Insoluble | Low | The compound remains in its protonated, neutral form. |

| Methanol | Soluble | High | Polar protic solvent capable of H-bonding with the -COOH group. |

| Acetone | Soluble | High | Polar aprotic solvent acts as an H-bond acceptor. |

| Toluene | Sparingly Soluble | Moderate | Aromatic-aromatic interactions may aid solubility, but polarity mismatch exists. |

| Hexane | Insoluble | Low | Significant mismatch in polarity between the polar -COOH group and the nonpolar solvent. |

Protocol for Quantitative Solubility Measurement: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5][6] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.

Caption: Experimental workflow for the Shake-Flask method.

Detailed Methodology:

-

System Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 5.0 mL).

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure thermodynamic equilibrium is achieved.[5][6]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to stand undisturbed for several hours at the same temperature to allow the excess solid to sediment. To ensure complete removal of particulate matter, withdraw a sample of the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to avoid artificially high results.[6]

-

Analysis: Prepare a calibration curve of the compound in the same solvent using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Quantify the concentration of the compound in the filtered supernatant.

-

Data Reporting: Report the solubility in standard units, such as mg/mL or mol/L, along with the temperature at which the measurement was conducted.

Conclusion

References

- Huuskonen, J. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 91(10), 2274-2281.

- Gramatica, P. (2020). Quantitative Structure–Property Relationship (QSPR) Modeling of Diverse Materials Properties. Chemical Reviews, 120(18), 10231-10290.

- Goud, N. R., & Jayanthi, S. (2021). Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research, 60(25), 9176-9186.

-

Stack Exchange. (2019). What are the enthalpy and entropy contributions to carboxylic acids dissociating in water? Chemistry Stack Exchange. Available at: [Link]

- Cao, C., & Liu, S. (2004). A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. Journal of the Chinese Chemical Society, 51(4), 779-786.

-

ResearchGate. (2023). Quantitative Structure-Property Relationship (QSPR) Modeling Applications in Formulation Development. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

ResearchGate. (2015). Thermodynamics and dissociation constants of carboxylic acids. Available at: [Link]

-

Clark, J. (2015). an introduction to carboxylic acids. Chemguide. Available at: [Link]

-

LibreTexts. (2022). Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

- Schröder, B., et al. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147.

-

YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Available at: [Link]

- Pal, A., & Jee, J. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

Fountainhead Press. Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Chem 351 and 353 Labs. Available at: [Link]

-

An-Najah National University. Ethers - Organic chemistry. Available at: [Link]

-

LibreTexts. (2022). Physical properties of organic compounds. Chemistry LibreTexts. Available at: [Link]

- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 843-855.

-

Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Substituted Cyclopentanecarboxylic Acids

Introduction: The Cyclopentane Framework as a Privileged Scaffold in Drug Discovery

The cyclopentane ring, a five-membered carbocycle, is a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds.[1] Its inherent conformational flexibility, coupled with the ability to introduce stereochemically defined substituents, makes the cyclopentanecarboxylic acid scaffold a versatile and highly valued framework in modern medicinal chemistry.[1] This guide provides an in-depth exploration of the diverse research applications of substituted cyclopentanecarboxylic acids, offering insights into their design, synthesis, and biological evaluation for the development of novel therapeutic agents. We will delve into specific applications, providing detailed experimental protocols and quantitative data to empower researchers in their drug discovery endeavors.

The carboxylic acid functional group is a key pharmacophoric element in numerous drugs; however, it can present challenges related to metabolic instability and membrane permeability.[2] Substituted cyclopentanecarboxylic acids can serve as bioisosteres of other chemical moieties, offering a strategic approach to circumvent these issues while retaining or even enhancing biological activity.[2] The cyclopentane core can act as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets. This guide will illuminate the power of this scaffold across a spectrum of therapeutic areas, from oncology and pain management to inflammatory and cardiovascular diseases.

I. Targeting Steroid Metabolism in Cancer: Inhibition of Aldo-Keto Reductases AKR1C1 and AKR1C3

The aldo-keto reductase (AKR) superfamily, particularly isoforms AKR1C1 and AKR1C3, play crucial roles in the biosynthesis and metabolism of steroid hormones.[3][4] Upregulation of these enzymes is implicated in the progression of hormone-dependent cancers, such as breast and prostate cancer, by modulating the levels of active androgens and estrogens.[5] Consequently, the development of potent and selective inhibitors of AKR1C1 and AKR1C3 represents a promising therapeutic strategy. Substituted cyclopentanecarboxylic acids have emerged as a promising class of inhibitors for these enzymes.[2][3]

Mechanism of Action and Rationale for Cyclopentane-Based Inhibitors

The design of cyclopentane-based AKR1C inhibitors leverages the unique topology of the enzyme's active site. The cyclopentane ring can effectively occupy hydrophobic pockets within the active site, while the carboxylic acid moiety can form crucial hydrogen bond interactions with key amino acid residues, such as Tyr55.[6] Substitutions on the cyclopentane ring can be tailored to enhance binding affinity and selectivity for a specific AKR1C isoform. For instance, γ-arylated cyclopentane carboxylic acids have shown significant inhibitory activity against both AKR1C1 and AKR1C3.[7]

Experimental Protocol: In Vitro Inhibition Assay for AKR1C3

This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds against the AKR1C3 enzyme.[6][8]

Materials:

-

Recombinant human AKR1C3 enzyme

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

NADPH (coenzyme)

-

Substrate (e.g., S-tetralol)

-

Test compounds (substituted cyclopentanecarboxylic acids) dissolved in DMSO

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of NADPH in potassium phosphate buffer.

-

Prepare a stock solution of the substrate in an appropriate solvent.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the indicated order:

-

Potassium phosphate buffer

-

Test compound dilution (final DMSO concentration should be ≤1%)

-

Recombinant AKR1C3 enzyme

-

NADPH solution

-

-

Include control wells containing no inhibitor (vehicle control) and no enzyme (background control).

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Quantitative Data: Inhibitory Activity of Cyclopentane Derivatives against AKR1C3

| Compound ID | Substitution Pattern | AKR1C3 IC50 (µM) | Selectivity vs. AKR1C1 | Reference |

| Cpd 1 | 3-chloro-5-phenylsalicylic acid derivative | 0.122 | High | [8] |

| Cpd 2 | 2-pyrrolidinone substructure | 5.94 | Moderate | [8] |

| Cpd 3 | N-phenyl-aminobenzoate derivative | 0.038 | 28-fold vs AKR1C2 | [9] |

II. Modulating the Inflammatory Response: Thromboxane A2 Receptor Antagonism

Thromboxane A2 (TXA2) is a potent lipid mediator that plays a critical role in hemostasis and inflammation.[10] It is produced by activated platelets and exerts its effects by binding to the thromboxane A2 receptor (TP), a G-protein coupled receptor (GPCR).[10] Aberrant TXA2 signaling is implicated in various cardiovascular and inflammatory diseases, making the TP receptor an attractive target for therapeutic intervention.[1] Substituted cyclopentanecarboxylic acids have been investigated as effective TP receptor antagonists.[2]

Signaling Pathway: Thromboxane A2 Receptor-Mediated Platelet Activation

Upon binding of TXA2, the TP receptor activates multiple downstream signaling cascades, primarily through Gq and G13 proteins.[11] This leads to an increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, platelet aggregation and vasoconstriction.[7][12]

Caption: Thromboxane A2 signaling pathway leading to platelet activation and its inhibition by a substituted cyclopentanecarboxylic acid antagonist.

Experimental Protocol: Thromboxane A2-Induced Platelet Aggregation Assay

This protocol measures the ability of a test compound to inhibit platelet aggregation induced by a TXA2 mimetic.

Materials:

-

Platelet-rich plasma (PRP) or washed human platelets

-

U46619 (a stable TXA2 mimetic)

-

Test compounds (substituted cyclopentanecarboxylic acids) dissolved in a suitable solvent

-

Platelet aggregometer

-

Saline or appropriate buffer

Procedure:

-

Platelet Preparation:

-

Prepare PRP from fresh human blood by centrifugation.

-

Alternatively, prepare washed platelets by further centrifugation and resuspension in a suitable buffer.

-

-

Assay Setup:

-

Pre-warm the platelet suspension to 37°C in the aggregometer cuvettes with constant stirring.

-

Add the test compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 5 minutes).

-

-

Induction of Aggregation:

-

Add a sub-maximal concentration of U46619 to induce platelet aggregation.

-

-

Measurement:

-

Monitor the change in light transmission through the platelet suspension over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each condition.

-

Calculate the percentage of inhibition of aggregation by the test compound compared to the vehicle control.

-

Determine the IC50 value by testing a range of compound concentrations.

-

III. Targeting Chronic Pain: Selective Inhibition of Voltage-Gated Sodium Channel NaV1.7

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[13][14] It is preferentially expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. The discovery of potent and selective inhibitors of NaV1.7 is a major goal in pain research. Substituted cyclopentanecarboxylic acids have recently emerged as a novel class of NaV1.7 inhibitors with promising analgesic effects.

Mechanism of Action: State-Dependent Blockade of NaV1.7

NaV1.7 inhibitors often exhibit state-dependent binding, meaning they have a higher affinity for the inactivated state of the channel compared to the resting state. This property is desirable as it allows for selective targeting of rapidly firing neurons, which are characteristic of pain states, while sparing normally functioning neurons. The cyclopentanecarboxylic acid moiety can act as a "warhead," interacting with key residues within the channel pore, while substituents on the cyclopentane ring can be optimized to enhance potency and selectivity.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition

This protocol is the gold standard for characterizing the inhibitory activity of compounds on ion channels like NaV1.7.[2][15][16][17]

Materials:

-

Cell line stably expressing human NaV1.7 (e.g., HEK293 or CHO cells)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular and extracellular recording solutions

-

Test compounds (substituted cyclopentanecarboxylic acids)

Procedure:

-

Cell Preparation:

-

Culture the NaV1.7-expressing cells to an appropriate density.

-

On the day of recording, detach the cells and plate them onto coverslips.

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a test potential (e.g., -10 mV) to activate the channels.

-

Record baseline NaV1.7 currents.

-

-

Compound Application:

-

Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

-

Data Acquisition and Analysis:

-

Record the NaV1.7 currents in the presence of the compound.

-

Measure the peak current amplitude at each concentration.

-

Calculate the percentage of inhibition of the current by the compound.

-

Determine the IC50 value by fitting the concentration-response data to the Hill equation.

-

To assess state-dependence, use voltage protocols that favor the inactivated state of the channel and compare the IC50 values obtained with those from protocols that favor the resting state.

-

Quantitative Data: Potency of Cyclopentane Carboxylic Acid NaV1.7 Inhibitors

| Compound ID | NaV1.7 IC50 (µM) (Inactivated State) | Selectivity vs. NaV1.5 | In Vivo Efficacy Model | Reference |

| Compound 31 | Potent | High | Inherited erythromelalgia (IEM) transgenic mouse assay | [11] |

| GNE-616 (24) | Highly Potent | High | NaV1.7-dependent mouse model | [18] |

IV. Synthesis Strategies for Substituted Cyclopentanecarboxylic Acids

The synthesis of substituted cyclopentanecarboxylic acids often requires stereocontrolled methods to access enantiomerically pure compounds, which is crucial for understanding their structure-activity relationships.[19] Various synthetic strategies have been developed, including ring-closing metathesis, radical cyclization, and asymmetric catalysis.[20][21]

Experimental Workflow: General Synthetic Approach

A common approach involves the construction of a substituted cyclopentane ring followed by the introduction or modification of the carboxylic acid functionality.

Caption: A generalized workflow for the synthesis of substituted cyclopentanecarboxylic acids.

Detailed Synthetic Protocol: Ring Contraction Approach

One inventive method for preparing cyclopentane derivatives involves a ring contraction of a cyclohexane precursor.[22]

Materials:

-

Substituted cyclohexane-1,3-dione

-

Hydrazine

-

Oxidizing agent (e.g., manganese dioxide)

-

Amine (for amide formation)

-

Appropriate solvents and reagents for workup and purification

Procedure:

-

Hydrazone Formation:

-

React the cyclohexane-1,3-dione with hydrazine in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.

-

-

Oxidation to Diazoketone:

-

Oxidize the hydrazone using an oxidizing agent like manganese dioxide in an inert solvent (e.g., toluene) to yield the diazoketone.

-

-

Wolff Rearrangement and Ring Contraction:

-

Upon heating or photolysis, the diazoketone undergoes a Wolff rearrangement to form a ketene intermediate, which then reacts with an amine to form the corresponding cyclopentanecarboxylic acid amide.

-

-

Hydrolysis to Carboxylic Acid:

-

Hydrolyze the amide under acidic or basic conditions to afford the final substituted cyclopentanecarboxylic acid.

-

-

Purification:

-

Purify the final product by crystallization or chromatography.

-

V. Computational Approaches: Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity.[3][19][23][24] By developing predictive QSAR models, researchers can prioritize the synthesis of novel analogs with potentially improved potency and selectivity, thereby accelerating the drug discovery process.

Workflow for QSAR Model Development

The development of a robust QSAR model involves several key steps:

Caption: A typical workflow for the development and validation of a QSAR model.

Step-by-Step Guide to QSAR Model Development for Cyclopentanecarboxylic Acids:

-

Data Set Curation:

-

Compile a dataset of substituted cyclopentanecarboxylic acids with their experimentally determined biological activities (e.g., IC50 values) against a specific target.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its structural and physicochemical properties. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, volume).

-

-

Data Splitting:

-

Divide the dataset into a training set for model development and a test set for external validation.

-

-

Model Generation:

-

Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the calculated descriptors to the biological activity.

-

-

Model Validation:

-

Rigorously validate the model's predictive power using both internal (e.g., cross-validation) and external validation techniques.

-

-

Model Interpretation and Application:

-

Interpret the QSAR model to understand which molecular properties are most important for biological activity.

-

Use the validated model to predict the activity of new, unsynthesized cyclopentanecarboxylic acid derivatives to guide further synthetic efforts.

-

VI. Expanding Horizons: Emerging Applications

The versatility of the substituted cyclopentanecarboxylic acid scaffold extends beyond the applications detailed above. Researchers are actively exploring their potential in other therapeutic areas:

-

Antiviral Agents: The cyclopentane ring can serve as a carbocyclic analog of the ribose sugar in nucleosides, leading to the development of novel antiviral agents with improved metabolic stability.[25]

-

Cardiovascular Diseases: Derivatives of carnitine, which contain a carboxylic acid moiety, are being investigated for their beneficial effects in cardiovascular disorders.[26] While not cyclopentane-based, this highlights the potential for exploring cyclopentanecarboxylic acids in this area.

-

Metabolic Disorders: Dicarboxylic acids have shown promise in counteracting the negative metabolic effects of a Western diet, suggesting a potential avenue for the investigation of cyclopentanedicarboxylic acids in metabolic diseases.[13]

-

Neurological Disorders: The ability to modulate various receptors and ion channels in the central nervous system opens up possibilities for the development of cyclopentanecarboxylic acid-based therapies for a range of neurological conditions.

Conclusion

Substituted cyclopentanecarboxylic acids represent a privileged and highly adaptable scaffold in the landscape of drug discovery. Their unique structural and physicochemical properties have enabled the development of potent and selective modulators of a diverse array of biological targets. This technical guide has provided a comprehensive overview of their key research applications, complete with detailed experimental protocols and insights into their design and synthesis. As our understanding of disease biology continues to evolve, the creative application of this versatile chemical framework will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

-

Model depicting the molecular events of thromboxane A 2 -induced... - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Qian, B., Park, S. H., & Yu, W. (2020). Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. Current protocols in pharmacology, 89(1), e74. [Link]

-

Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed. (1994, September 2). PubMed. Retrieved January 18, 2026, from [Link]

-

New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3 - PubMed. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved January 18, 2026, from [Link]

-

Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes | Fiveable. (n.d.). Fiveable. Retrieved January 18, 2026, from [Link]

-

The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection - ResearchGate. (2025, October 13). ResearchGate. Retrieved January 18, 2026, from [Link]

-

QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE - YouTube. (2024, October 29). YouTube. Retrieved January 18, 2026, from [Link]

-

MMP-13 Inhibitor Assay Kit - Chondrex, Inc. (n.d.). Chondrex, Inc. Retrieved January 18, 2026, from [Link]

-

Application Note Patch clamp recordings of hNa 1.7 on Nanion's Port-a-Patch®. (n.d.). Nanion. Retrieved January 18, 2026, from [Link]

-

Elabscience® Rabbit MMP-13(Matrix Metalloproteinase 13) ELISA Kit. (n.d.). Elabscience. Retrieved January 18, 2026, from [Link]

-

The 2-dimensional topology of the human thromboxane A2 receptor. The... - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Thromboxane signalling through TP receptor - Reactome Pathway Database. (n.d.). Reactome. Retrieved January 18, 2026, from [Link]

-

Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

NaV1.6 and NaV1.7 channels are major endogenous voltage-gated sodium channels in ND7/23 cells - Semantic Scholar. (2019, August 16). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. - Matilda. (n.d.). Matilda. Retrieved January 18, 2026, from [Link]

-

Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

Preparation of 1-Hydroxycyclopentanecarboxylic Acid Derivatives from a Chiral Equivalent of Glycolic Acid - Sci-Hub. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]<477::aid-ejoc477>3.0.co;2-f

-

Antidiabetic Effects of Bisamide Derivative of Dicarboxylic Acid in Metabolic Disorders. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

IC50 (half-maximal inhibitory concentration) of AKR1C3 inhibition by... - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents. (n.d.). Google Patents.

-

AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction - SciSpace. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

-

Procedures for Transportation Workplace Drug and Alcohol Testing Programs. (2025, October 1). Federal Register. Retrieved January 18, 2026, from [Link]

-

Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Quantitative bioactivity signatures of dietary supplements and natural products - bioRxiv. (2022, September 17). bioRxiv. Retrieved January 18, 2026, from [Link]

-

Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Quantitative bioactivity signatures of dietary supplements and natural products. (2022, September 17). bioRxiv. Retrieved January 18, 2026, from [Link]

-

Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - NIH. (2024, November 5). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Innovative Workflows in Drug Discovery: Drug Interactions and Dosing with the I DOT | Webinar - YouTube. (2025, February 11). YouTube. Retrieved January 18, 2026, from [Link]

-

Structure- and Ligand-Based Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors for the Treatment of Chronic Pain | Journal of Medicinal Chemistry - ACS Publications. (2019, April 3). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Carnitine and its derivatives in cardiovascular disease - PubMed. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Combinations screening workflow overview from experimental design to... - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Cardiovascular effects of cyclooxygenase‐2 inhibitors: a mechanistic and clinical perspective - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Chiral Catalyst Design: Cyclopentadiene-Based Brønsted Acids - PubMed. (2016, June 27). PubMed. Retrieved January 18, 2026, from [Link]

-

Best practices for DOT random drug and alcohol testing - Federal Motor Carrier Safety Administration. (n.d.). Federal Motor Carrier Safety Administration. Retrieved January 18, 2026, from [Link]

-

Thromboxane A2 - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

DOT Drug Testing Updates 2025 | Fentanyl Proposal & Compliance Planning. (2025, December 5). Foley. Retrieved January 18, 2026, from [Link]

-

Metabolic Syndrome Drug Therapy: The Potential Interplay of Pharmacogenetics and Pharmacokinetic Interactions in Clinical Practice: A Narrative Review - MDPI. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PubMed. (2024, June 17). PubMed. Retrieved January 18, 2026, from [Link]

-

Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Cardiovascular Toxicity of Cyclooxygenase Inhibitors and Promising Natur a l Substitutes - PubMed. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Improving glucose and lipids metabolism: drug development based on bile acid related targets - Cell Stress. (n.d.). Cell Stress. Retrieved January 18, 2026, from [Link]

-

Critical update for the clinical use of L-carnitine analogs in cardiometabolic disorders - NIH. (2011, March 28). National Institutes of Health. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 4. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 12. researchgate.net [researchgate.net]

- 13. Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardiovascular Toxicity of Cyclooxygenase Inhibitors and Promising Natur a l Substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Making sure you're not a bot! [nanion.de]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. fiveable.me [fiveable.me]

- 20. Sci-Hub. Preparation of 1-Hydroxycyclopentanecarboxylic Acid Derivatives from a Chiral Equivalent of Glycolic Acid / European Journal of Organic Chemistry, 1999 [sci-hub.ru]

- 21. scispace.com [scispace.com]

- 22. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

- 23. neovarsity.org [neovarsity.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Figure 4 from Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology. | Semantic Scholar [semanticscholar.org]

- 26. Carnitine and its derivatives in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of novel fluorinated phenylcyclopentane derivatives

An In-depth Technical Guide to the Discovery and History of Novel Fluorinated Phenylcyclopentane Derivatives

Authored by: A Senior Application Scientist

Preamble: The Strategic Convergence of Phenylcyclopentane Scaffolds and Fluorine Chemistry

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a symphony of rational design and serendipitous discovery. Two recurring motifs in this symphony are the privileged phenylcyclopentane scaffold and the strategic incorporation of fluorine atoms. The former, a carbocyclic ring tethered to a phenyl group, offers a versatile three-dimensional framework that can effectively probe the binding pockets of various biological targets. Its inherent conformational flexibility, combined with the lipophilic character of the phenyl ring, makes it an attractive starting point for the development of central nervous system (CNS) active agents and other therapeutics.

On the other hand, the introduction of fluorine into drug candidates has become a cornerstone of contemporary drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This strategic "fluorine factor" has been instrumental in enhancing the pharmacokinetic and pharmacodynamic profiles of numerous approved drugs.[2]

This technical guide delves into the discovery and history of a class of compounds that sits at the intersection of these two powerful concepts: novel fluorinated phenylcyclopentane derivatives. While the individual merits of the phenylcyclopentane core and chemical fluorination are well-documented, their combined application represents a more nascent and underexplored frontier in drug discovery. This guide will therefore not only chronicle the existing landscape but also extrapolate from related fields and propose future directions, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this promising chemical space.

I. The Phenylcyclopentane Core: A Historical Perspective

The journey of the phenylcyclopentane scaffold in medicinal chemistry is rooted in the exploration of bioisosteres for existing pharmacophores. One of the earliest and most notable examples is the non-opioid antitussive agent, Carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate).

Carbetapentane emerged from research aimed at developing centrally acting cough suppressants with reduced side effect profiles compared to opioid-based medications. Its mechanism of action is attributed to its binding to sigma-1 (σ1) receptors, which are intracellular chaperone proteins implicated in a variety of cellular functions.[3] The phenylcyclopentane core of carbetapentane is crucial for its interaction with the σ1 receptor, providing the necessary steric bulk and lipophilicity for effective binding.

The development of carbetapentane and its analogs highlighted the potential of the phenylcyclopentane scaffold to yield compounds with desirable CNS activity. This has spurred further research into derivatives with applications in areas such as neuroprotection and anticonvulsant therapies.[3]

II. The Rationale for Fluorination in Phenylcyclopentane Derivatives

The decision to introduce fluorine into a phenylcyclopentane scaffold is a strategic one, driven by the desire to modulate its properties in a predictable and beneficial manner. The primary motivations for this chemical modification can be categorized as follows:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. Introducing fluorine at positions susceptible to metabolic oxidation can block these pathways, thereby increasing the compound's half-life and oral bioavailability. For instance, fluorination of the phenyl ring can prevent aromatic hydroxylation, a common metabolic fate for many drugs.[1]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the electronic properties of the molecule, leading to more favorable interactions with the target protein. These can include hydrogen bonding, dipole-dipole interactions, and electrostatic interactions. The strategic placement of fluorine can also induce conformational changes that lock the molecule into a more bioactive conformation.

-

Lipophilicity and Membrane Permeability: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms, such as a trifluoromethyl group, can decrease it. This allows for fine-tuning of a compound's solubility and its ability to cross biological membranes, including the blood-brain barrier.[2]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can be advantageous for optimizing a compound's ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement.

III. Synthetic Strategies for Novel Fluorinated Phenylcyclopentane Derivatives

The synthesis of fluorinated phenylcyclopentane derivatives presents a unique set of challenges and opportunities. The chosen synthetic route will depend on the desired location of the fluorine atom(s) – on the phenyl ring or the cyclopentane ring – and the required stereochemistry.

A. Fluorination of the Phenyl Ring

Introducing fluorine onto the aromatic ring is a relatively well-established process. Several methods can be employed, often at an early stage of the synthesis.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAAr)

This protocol describes a general method for the synthesis of a fluoro-substituted phenylcyclopentane derivative starting from a nitro-substituted precursor.

-

Starting Material: 1-(4-nitrophenyl)cyclopentanecarbonitrile.

-

Reagent: Anhydrous potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Step 1: Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-nitrophenyl)cyclopentanecarbonitrile in anhydrous DMF.

-

Step 2: Addition of Reagents: Add spray-dried potassium fluoride and the phase-transfer catalyst to the solution.

-

Step 3: Reaction Conditions: Heat the reaction mixture to a temperature between 120-150°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorophenyl)cyclopentanecarbonitrile.

Causality behind Experimental Choices: The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the potassium fluoride and promotes the nucleophilic attack of the fluoride ion. The phase-transfer catalyst is essential for transporting the fluoride ion from the solid phase to the organic phase where the reaction occurs. The high reaction temperature is necessary to overcome the activation energy of breaking the carbon-nitro bond and forming the carbon-fluorine bond.

B. Fluorination of the Cyclopentane Ring

Introducing fluorine directly onto the cyclopentane ring is a more complex endeavor, often requiring specialized fluorinating reagents and careful control of stereochemistry.

Experimental Protocol: Deoxofluorination of a Cyclopentanone Precursor

This protocol outlines the synthesis of a gem-difluorinated phenylcyclopentane derivative from a ketone precursor.

-

Starting Material: 1-phenylcyclopentan-3-one.

-

Reagent: Diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent.

-

Step 1: Reaction Setup: In a fume hood, dissolve 1-phenylcyclopentan-3-one in a dry, inert solvent such as dichloromethane (DCM) in a fluorinated polyethylene or Teflon flask. Cool the solution to -78°C using a dry ice/acetone bath.

-

Step 2: Reagent Addition: Slowly add DAST to the cooled solution under an inert atmosphere.

-

Step 3: Reaction Progression: Allow the reaction to stir at -78°C for a specified time, then slowly warm to room temperature. Monitor the reaction by TLC or 19F NMR.

-

Step 4: Quenching and Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Step 5: Purification: Purify the resulting crude oil by column chromatography to yield 3,3-difluoro-1-phenylcyclopentane.

Causality behind Experimental Choices: Deoxofluorinating agents like DAST are highly reactive and moisture-sensitive, necessitating the use of dry solvents and an inert atmosphere. The reaction is performed at low temperatures to control the reactivity of the reagent and minimize side reactions. The use of plastic labware is recommended as DAST can react with glass. The aqueous bicarbonate quench is necessary to neutralize the acidic byproducts of the reaction.

Visualizing Synthetic Pathways

The following diagram illustrates a generalized synthetic pathway for a novel fluorinated phenylcyclopentane derivative.

Caption: Synthetic strategies for fluorinated phenylcyclopentane derivatives.

IV. Characterization and Physicochemical Properties

The successful synthesis of a novel fluorinated phenylcyclopentane derivative must be confirmed by rigorous structural characterization. A combination of spectroscopic techniques is typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for elucidating the structure of these compounds. 19F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups within the molecule.

Once the structure is confirmed, the physicochemical properties of the novel derivatives are determined to assess their drug-like potential.

| Property | Description | Typical Value Range |

| Molecular Weight (MW) | The mass of one mole of the substance. | 200 - 500 g/mol |

| LogP | The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity. | 1.0 - 4.0 |

| pKa | The acid dissociation constant; indicates the degree of ionization at a given pH. | 7.0 - 9.5 (for basic amines) |

| Aqueous Solubility | The maximum concentration of a compound that can dissolve in water. | Variable |

V. Biological Activity and Therapeutic Potential

While the field of fluorinated phenylcyclopentane derivatives is still emerging, we can infer their potential biological activities by examining related classes of compounds, such as fluorinated phenylcyclopropylamines. These compounds have shown promise as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[4][5]

For instance, analogs of the MAO inhibitor tranylcypromine (a phenylcyclopropylamine) have been synthesized with fluorine substitution on the cyclopropane ring.[4] These studies revealed that the position and stereochemistry of the fluorine atom significantly impact the inhibitory potency and selectivity for MAO-A versus MAO-B.[5] This suggests that fluorinated phenylcyclopentylamines could also be potent and selective MAO inhibitors with potential applications in the treatment of depression and neurodegenerative diseases.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action of a hypothetical fluorinated phenylcyclopentylamine as a MAO inhibitor.

Caption: Potential mechanism of a fluorinated phenylcyclopentylamine MAO inhibitor.

VI. Future Directions and Challenges

The exploration of novel fluorinated phenylcyclopentane derivatives is a field ripe with potential. Future research efforts should focus on:

-

Development of Novel Synthetic Methodologies: Efficient and stereoselective methods for the fluorination of the cyclopentane ring are needed to expand the accessible chemical space.

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive understanding of how the position and number of fluorine atoms affect biological activity is crucial for rational drug design.

-

Exploration of Diverse Biological Targets: While MAO is a promising target, these derivatives should be screened against a broader range of biological targets to uncover new therapeutic applications.

The primary challenge in this field will be to overcome the synthetic hurdles associated with the selective fluorination of the cyclopentane ring. Additionally, a thorough evaluation of the metabolic fate and potential toxicity of these novel compounds will be essential for their advancement as drug candidates.

VII. Conclusion